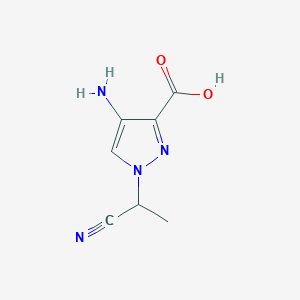

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C7H8N4O2 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

4-amino-1-(1-cyanoethyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C7H8N4O2/c1-4(2-8)11-3-5(9)6(10-11)7(12)13/h3-4H,9H2,1H3,(H,12,13) |

InChI Key |

UVDJPPOKKGCFTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)N1C=C(C(=N1)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis often starts from 3-amino-1H-pyrazole-4-carbonitrile or analogues, which provide the pyrazole framework with a cyano group that can be transformed or retained.

- Pyruvic acid or its esters serve as carbonyl components to build the carboxylic acid functionality at position 3.

- Aromatic aldehydes or alkylating agents introduce substituents such as the 1-cyanoethyl group.

Four-Component and Multi-Component Reactions

- Ultrasonic-assisted four-component reactions have been reported, involving 5-aminopyrazole-4-carbonitrile, aromatic aldehydes, pyruvic acid or its esters, and other reagents in acetic acid under reflux or room temperature conditions. This method facilitates ring closure and substitution in a single pot, yielding pyrazole derivatives with cyanoethyl groups.

- Reaction times typically range from 120 to 240 minutes under ultrasonication or reflux conditions in acetic acid, yielding products in 45–80% range depending on substituents.

Detailed Preparation Methodology

Stepwise Synthesis Approach

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of pyrazole core | Reaction of 3-amino-1H-pyrazole-4-carbonitrile with pyruvic acid or esters under acidic conditions (acetic acid, reflux) | Formation of pyrazole ring with cyano and carboxylic acid substituents |

| 2 | Introduction of 1-cyanoethyl group | Alkylation using 1-bromo- or 1-chloro-1-cyanoethane or related alkylating agents under basic or neutral conditions | N1-substituted pyrazole with cyanoethyl group |

| 3 | Purification and isolation | Crystallization or extraction using organic solvents such as toluene, ethyl acetate, petroleum ether | Isolation of high-purity 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid |

Representative Reaction Conditions

- Ultrasonic-assisted synthesis : Ultrasonication in acetic acid at room temperature for 2 hours enhances reaction rates and yields.

- Reflux in acetic acid : Heating at reflux for 120–240 minutes facilitates ring closure and substitution steps.

- Two-phase system for ring closure : Use of weak bases such as sodium carbonate or potassium carbonate in aqueous-organic biphasic systems improves product purity and yield, as demonstrated in related pyrazole syntheses.

Comparative Analysis of Preparation Methods

Research Findings and Optimization Notes

- The use of ultrasonication significantly reduces reaction time and can improve yields by enhancing mass transfer and reaction kinetics in acetic acid media.

- Acidic conditions (acetic acid) promote effective ring closure and substitution but require careful control to avoid side reactions or decomposition.

- Two-phase systems with weak bases enhance the ring-closing step by providing mild basic conditions that favor pyrazole formation without degrading sensitive functional groups.

- Purification by crystallization from mixed solvents (toluene and petroleum ether) yields high-purity products (>99%), critical for applications requiring chemical purity.

Summary Table of Key Parameters for Preparation

| Parameter | Optimal Range/Condition | Impact on Synthesis |

|---|---|---|

| Solvent | Acetic acid (for ring formation), toluene/petroleum ether (for purification) | Solvent polarity affects reaction rate and crystallization |

| Temperature | Room temp to reflux (80–120°C) | Controls reaction kinetics and product stability |

| Reaction time | 1–4 hours depending on method | Balances yield and side reactions |

| Base used | Sodium carbonate, potassium carbonate (weak bases) | Facilitates ring closure without harsh conditions |

| Purity achieved | >99% after crystallization | Essential for downstream applications |

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Amino derivatives with the cyano group converted to an amine.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Janus Kinase Inhibition

One of the primary applications of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid is as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating several autoimmune diseases and cancers. Research indicates that compounds with similar structures effectively inhibit JAK pathways, leading to reduced inflammation and improved outcomes in conditions like rheumatoid arthritis and atopic dermatitis .

2. Anticancer Properties

The compound has demonstrated potential in anticancer therapies. Studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways involved in cell growth and survival . The ability to selectively target cancerous cells while sparing normal cells makes this compound a candidate for further investigation in oncology.

3. Neuropharmacological Effects

Emerging research highlights the neuropharmacological potential of this compound. It may act as a modulator for G protein-coupled receptors (GPCRs), which are pivotal in neurotransmission and are implicated in various central nervous system disorders. This modulation could pave the way for new treatments for conditions such as depression and anxiety .

Synthesis and Chemical Properties

Synthesis Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The process often includes:

- Formation of the Pyrazole Ring: Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of Functional Groups: Employing nucleophilic substitutions to introduce cyanoethyl and amino groups.

- Carboxylation: Using carbon dioxide or other carboxylating agents to add the carboxylic acid functionality.

Table: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Hydrazine + Carbonyl Compound | Reflux | 70% |

| 2 | Nucleophile + Cyanoethyl Halide | Room Temp | 65% |

| 3 | Carboxylation Agent + Intermediate | High Pressure | 50% |

Case Studies

Case Study 1: Treatment of Rheumatoid Arthritis

A study investigated the efficacy of a derivative of this compound in a murine model of rheumatoid arthritis. Results indicated significant reductions in joint inflammation and damage compared to control groups, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings revealed that treatment with the compound led to decreased neuronal death and improved cognitive function in animal models, supporting its use in developing therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

Structural and Physicochemical Properties

The table below compares key physicochemical parameters and substituent effects of structurally related pyrazole-3-carboxylic acid derivatives:

| Compound Name | Substituent at 1-Position | Molecular Weight (g/mol) | Density (g/cm³) | Key Functional Groups | Similarity Score* |

|---|---|---|---|---|---|

| 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | Phenyl | 203.20 | 1.41 | Amino, Carboxylic Acid | — |

| 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid | 3-Chloropropenyl | 201.61 | — | Amino, Carboxylic Acid, Cl | — |

| 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | Allyl | 181.17 | — | Amino, Carboxylic Acid | — |

| 4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | 4-Methoxyphenyl | 233.23 | — | Amino, Carboxylic Acid, OMe | 0.77 |

| Target Compound: 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid | 1-Cyanoethyl | ~195.19 (calculated) | — | Amino, Carboxylic Acid, CN | — |

*Similarity scores based on Tanimoto coefficients from structural databases .

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., cyanoethyl, chloropropenyl) may reduce solubility in polar solvents but enhance reactivity in nucleophilic reactions . Aromatic substituents (e.g., phenyl, methoxyphenyl) improve stability and π-π stacking interactions, critical for solid-state crystallization .

Challenges and Limitations

Biological Activity

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid (hereafter referred to as "the compound") is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H9N5O |

| Molecular Weight | 179.18 g/mol |

| IUPAC Name | 4-amino-1-(1-cyanoethyl)pyrazole-3-carboxamide |

| InChI Key | RJVCLTRDLULLPP-UHFFFAOYSA-N |

The presence of both an amino group and a cyanoethyl group in its structure allows for diverse interactions with biological macromolecules, potentially influencing its activity against various biological targets.

Synthesis and Reaction Mechanisms

The synthesis of the compound typically involves a nucleophilic substitution reaction where 4-amino-1H-pyrazole-3-carboxamide reacts with a cyanoethylating agent in the presence of bases like sodium hydride or potassium carbonate. This multi-step process may also include nitration and reduction steps to form the desired pyrazole structure.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including the compound, exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 32 µg/mL . The unique combination of functional groups in the compound may enhance its interaction with microbial targets.

Antifungal Activity

The compound's antifungal potential has been explored, showing promising results against fungi like Fusarium oxysporum. One study reported that derivatives containing cyano and amide groups exhibited superior antifungal activity compared to standard treatments, with EC50 values indicating effective inhibition at low concentrations .

The mechanism by which the compound exerts its biological effects involves forming hydrogen bonds and other interactions with enzymes or receptors within cells. This interaction can lead to either inhibition or activation of specific biological pathways, contributing to its antimicrobial and antifungal properties .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including this compound:

- Study on Antimicrobial Activity : A comprehensive evaluation of various pyrazole derivatives showed that those with cyano groups had enhanced activity against multiple bacterial strains, suggesting a structure-activity relationship that favors specific substitutions for improved efficacy .

- Antifungal Efficacy Study : In vitro tests demonstrated that certain derivatives exhibited MIC values comparable to commercial antifungals, underscoring their potential as effective therapeutic agents in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation reactions using hydrazide derivatives and cyano-containing substrates. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with sulfonylhydrazides under basic conditions to form pyrazole intermediates, which are further functionalized . Optimization includes adjusting solvent systems (e.g., THF-MeOH mixtures), temperature (e.g., 333 K for hydrolysis), and stoichiometric ratios of reagents to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) is essential for confirming the pyrazole ring substitution pattern and cyanoethyl group orientation. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, as demonstrated in structurally related pyrazole-carboxylic acids .

Q. What are the typical solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but limited solubility in water. Stability tests under ambient conditions (25°C, dry storage) show no decomposition over 6 months, but aqueous solutions at pH < 3 or > 10 may hydrolyze the cyanoethyl group. Storage recommendations include desiccated environments at -20°C for long-term preservation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

- Methodological Answer : Density functional theory (DFT) calculations can model electron distribution, identifying reactive sites (e.g., amino group nucleophilicity, carboxylic acid acidity). Molecular docking studies with target proteins (e.g., kinases or enzymes) utilize software like AutoDock Vina to predict binding affinities. For instance, pyrazole-carboxylic acid analogs show potential as kinase inhibitors due to hydrogen-bonding interactions with catalytic residues .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

- Methodological Answer : Discrepancies in yields often arise from variable reaction kinetics or impurity profiles. Systematic analysis via HPLC or GC-MS identifies byproducts (e.g., unreacted hydrazides or dimerized intermediates). Controlled experiments with incremental temperature gradients and in-situ monitoring (e.g., FTIR) can pinpoint optimal conditions. For example, reducing reaction time from 24h to 12h minimizes side-product formation in analogous pyrazole syntheses .

Q. How does substituent positioning (e.g., cyanoethyl vs. methyl groups) influence the compound’s physicochemical or pharmacological properties?

- Methodological Answer : Substituent effects are evaluated through comparative studies. For example, replacing the cyanoethyl group with a methyl group reduces dipole moments, altering solubility. Pharmacologically, the cyanoethyl moiety enhances membrane permeability in cell-based assays, as shown in pyrazole derivatives targeting inflammatory pathways . Quantitative structure-activity relationship (QSAR) models further correlate substituent electronic parameters (Hammett constants) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.